5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with an ethyl group at the 5th position and a 4-methylphenyl group at the 1st position. Additionally, a carboxylic acid functional group is attached to the 4th position of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step, possibly through the reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The ethyl and 4-methylphenyl groups could be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The ethyl and 4-methylphenyl substituents would add complexity to the structure and could influence its physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic and polar. The aromatic pyrazole ring could contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Antiviral Activity
Pyrazole derivatives have been recognized for their potential antiviral properties. The structure of 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid could be modified to enhance its interaction with viral enzymes or proteins, potentially inhibiting the replication of viruses. Research could explore its efficacy against a range of RNA and DNA viruses, similar to other indole derivatives that have shown promising results .
Anticancer Applications
Indole derivatives, which share a similar heterocyclic structure with pyrazoles, have been found to possess anticancer activities. The compound could be investigated for its ability to induce apoptosis in cancer cells, inhibit tumor growth, or enhance the efficacy of existing chemotherapy agents. Studies could focus on its interaction with cancer cell lines and its potential role as a chemotherapeutic agent .
Antibacterial Activity
The structural complexity of pyrazole derivatives makes them suitable candidates for antibacterial agents. The compound could be tested against various Gram-positive and Gram-negative bacteria to assess its spectrum of activity. It could also be evaluated for its potential to overcome antibiotic resistance, a growing concern in the medical field .
Agricultural Chemicals
Indole derivatives have been used as plant hormones and growth regulators. The pyrazole compound could be synthesized into new formulations to regulate plant growth, protect crops from pests, or enhance yield. Its role as a plant hormone analog could be explored, potentially leading to applications in agriculture and horticulture .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQONHMSVIICDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.